1-acetyl-4-{[4-(4H-1,2,4-triazol-4-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a triazole ring, a pyrrolone ring, and an anilino group
Preparation Methods
The synthesis of 1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, acylating agents, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino group can be replaced with other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its cytotoxic effects against various cancer cell lines.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or magnetic properties.
Industrial Applications: The compound is used in the synthesis of coordination polymers and other complex materials that have applications in catalysis, molecular recognition, and environmental sensing.
Mechanism of Action
The mechanism of action of 1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, its anticancer activity may be attributed to its ability to interfere with cell proliferation pathways and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound can form hydrogen bonds and other interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-ACETYL-4-[4-(4H-1,2,4-TRIAZOL-4-YL)ANILINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolone Derivatives: Compounds with a pyrrolone ring are studied for their potential as anti-inflammatory and analgesic agents.
Anilino Derivatives: These compounds are investigated for their role in various chemical reactions and their potential use in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H13N5O2 |
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Molecular Weight |
283.29 g/mol |
IUPAC Name |
1-acetyl-3-[4-(1,2,4-triazol-4-yl)anilino]-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H13N5O2/c1-10(20)19-7-12(6-14(19)21)17-11-2-4-13(5-3-11)18-8-15-16-9-18/h2-6,8-9,17H,7H2,1H3 |
InChI Key |
ZNDILJDHIIIJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC=C(C=C2)N3C=NN=C3 |
Origin of Product |
United States |
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